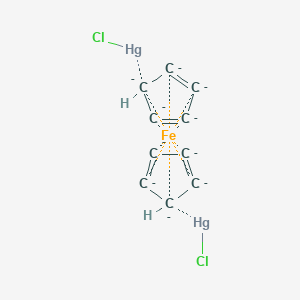
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;cyclopenta-1,3-diene;iron typically involves the reaction of ferrocene with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of chloromercury;cyclopenta-1,3-diene;iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloromercury group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which chloromercury;cyclopenta-1,3-diene;iron exerts its effects involves the interaction of the iron center with various molecular targets The iron atom can participate in redox reactions, facilitating electron transfer processes The chloromercury group can also interact with nucleophiles, leading to substitution reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: A similar compound without the chloromercury group, widely used in organometallic chemistry.
Dichloromercury ferrocene: Another derivative with two chloromercury groups attached.
Cyclopentadienyliron dicarbonyl dimer: A related compound with different substituents on the cyclopenta-1,3-diene ring.
Uniqueness
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
12145-90-3 |
|---|---|
Molekularformel |
C10H2Cl2FeHg2-10 |
Molekulargewicht |
650.1 g/mol |
IUPAC-Name |
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H5.C5H.2ClH.Fe.2Hg/c2*1-2-4-5-3-1;;;;;/h1-5H;1H;2*1H;;;/q-1;-5;;;;2*+1/p-2 |
InChI-Schlüssel |
RFGKJRRCOWYEHL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















